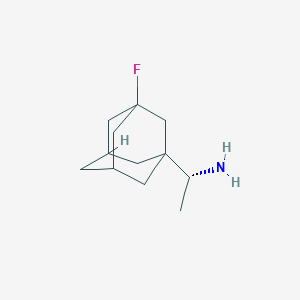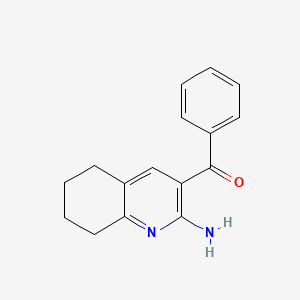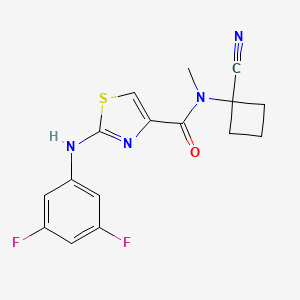
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. Memantine is a unique drug that has been found to be effective in treating a wide range of neurological disorders.
Mecanismo De Acción
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine works by blocking the NMDA receptors in the brain, which are involved in the transmission of signals between neurons. By blocking these receptors, this compound helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. This leads to a reduction in the excitotoxicity that is associated with many neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease, reduce the severity of symptoms in patients with Parkinson's disease, and reduce the frequency and severity of seizures in patients with epilepsy. This compound has also been found to reduce the severity of neuropathic pain and improve mood in patients with depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is well-tolerated by most patients. It is also readily available and can be synthesized in large quantities. However, this compound has some limitations for use in lab experiments, including its relatively short half-life and the need for frequent dosing.
Direcciones Futuras
There are several potential future directions for research on (1R)-1-(3-Fluoro-1-adamantyl)ethanamine. One area of research is the development of new formulations of this compound that can be administered less frequently. Another area of research is the exploration of this compound's potential use in treating other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, research is needed to better understand the long-term effects of this compound on cognitive function and neurological health.
Métodos De Síntesis
The synthesis of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 3-Fluoro-1-adamantylamine with ethyl bromoacetate to form 1-(3-Fluoro-1-adamantyl)ethyl bromoacetate. The bromoacetate group is then hydrolyzed to form the carboxylic acid, which is then reduced with lithium aluminum hydride to form this compound.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, epilepsy, and neuropathic pain. This compound has also been studied for its potential use in treating addiction and depression.
Propiedades
IUPAC Name |
(1R)-1-(3-fluoro-1-adamantyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-AAWJQDODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)
